molecular formula C20H13Cl2N3O B2796598 N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE CAS No. 70372-06-4

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE

Cat. No.: B2796598
CAS No.: 70372-06-4
M. Wt: 382.24
InChI Key: QXZOZDMSDIQQID-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

Based on the structural similarity to imidazole and benzimidazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Imidazole and benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects such as the modulation of cell proliferation, immune response, and microbial growth .

Pharmacokinetics

Factors such as its solubility, stability, and permeability could influence its absorption and distribution, while its metabolic stability could affect its half-life and clearance .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may exert anti-inflammatory, antitumor, and antimicrobial effects . These effects could result from the modulation of target activity, alteration of signaling pathways, or disruption of microbial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the cells or organisms it is acting upon, as well as the presence of other drugs or substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE typically involves the reaction of o-phenylenediamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE is unique due to its specific substitution pattern and the presence of both benzimidazole and dichlorobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-12-9-10-13(15(22)11-12)20(26)25-16-6-2-1-5-14(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZDMSDIQQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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